(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene
Description
(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene is a brominated aromatic compound featuring a branched 4-methylpentyl ether substituent and a brominated ethyl chain attached to a benzene ring. For example, homologation reactions involving electron-rich benzyl bromides (e.g., (±)-1-(2-Bromo-1-(phenylsulfonyl)ethyl)-4-methoxybenzene) highlight the role of bromine in facilitating nucleophilic substitutions and cross-coupling reactions . The compound’s lipophilicity is influenced by the 4-methylpentyloxy group, a feature shared with other branched alkoxy-substituted benzenes .
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-bromo-1-(4-methylpentoxy)ethyl]benzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)7-6-10-16-14(11-15)13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
InChI Key |
JZFLVKIKRFGBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene typically involves the reaction of 2-bromoethylbenzene with 4-methylpentanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether linkage. The general reaction scheme is as follows:
2-Bromoethylbenzene+4-MethylpentanolBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of ethers, nitriles, or amines.
Oxidation: Formation of brominated or nitrated benzene derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The ether linkage provides stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
1-Bromo-4-((2-ethylhexyl)oxy)benzene (C${14}$H${21}$BrO)
- Structure : Linear 2-ethylhexyl ether substituent.
- Properties: Higher molecular weight (285.22 g/mol) and increased lipophilicity compared to the target compound due to the longer alkyl chain. Used in organic electronics for its solubility in non-polar solvents .
- Key Difference : Linear vs. branched alkoxy chains affect crystallization behavior and melting points.
4-Benzyloxy-2-bromo-1-methoxybenzene (C${14}$H${13}$BrO$_2$)
- Structure : Benzyloxy and methoxy groups at positions 4 and 1, respectively.
- Properties : Enhanced steric hindrance from the benzyl group reduces reactivity in electrophilic substitutions. The methoxy group (electron-donating) stabilizes the ring, contrasting with the electron-withdrawing bromine in the target compound .
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene (C$9$H${10}$Br$_2$O)
Functional Group Reactivity
2-Bromo-1-methoxy-4-(1-methoxyethyl)benzene (C${10}$H${13}$BrO$_2$)
- Structure : Methoxy groups at positions 1 and 4, with a brominated ethyl chain.
- Reactivity : Methoxy groups direct electrophilic substitutions to the para position, while bromine facilitates Suzuki-Miyaura couplings. The absence of a branched alkoxy group reduces steric effects compared to the target compound .
1-(4-Bromophenyl)-2-methoxyethanone (C$9$H$9$BrO$_2$)
Data Table: Key Structural and Functional Comparisons
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